molecular formula C24H22N4O2 B8197843 (2E,2'E)-N,N'-(1,4-Phenylenebis(methylene))bis(3-(pyridin-4-yl)acrylamide)

(2E,2'E)-N,N'-(1,4-Phenylenebis(methylene))bis(3-(pyridin-4-yl)acrylamide)

Cat. No.: B8197843
M. Wt: 398.5 g/mol
InChI Key: OWWPIWPPXZNIAY-KQQUZDAGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,2’E)-N,N’-(1,4-Phenylenebis(methylene))bis(3-(pyridin-4-yl)acrylamide) is a complex organic compound characterized by its unique structure, which includes a phenylenebis(methylene) core and pyridinyl acrylamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,2’E)-N,N’-(1,4-Phenylenebis(methylene))bis(3-(pyridin-4-yl)acrylamide) typically involves a multi-step process. One common method includes the reaction of 1,4-phenylenebis(methylene) with 3-(pyridin-4-yl)acrylamide under specific conditions. The reaction often requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions. The precise conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and high throughput. The industrial process would also focus on optimizing reaction conditions to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(2E,2’E)-N,N’-(1,4-Phenylenebis(methylene))bis(3-(pyridin-4-yl)acrylamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction efficiency .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule with fewer double bonds .

Scientific Research Applications

Chemistry

In chemistry, (2E,2’E)-N,N’-(1,4-Phenylenebis(methylene))bis(3-(pyridin-4-yl)acrylamide) is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study interactions with proteins and nucleic acids. Its ability to form stable complexes with metal ions makes it useful in the development of new diagnostic tools and therapeutic agents .

Medicine

Its interactions with biological molecules can be harnessed to create new drugs with improved efficacy and reduced side effects .

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials .

Mechanism of Action

The mechanism by which (2E,2’E)-N,N’-(1,4-Phenylenebis(methylene))bis(3-(pyridin-4-yl)acrylamide) exerts its effects involves its ability to interact with various molecular targets. These interactions can include binding to metal ions, forming hydrogen bonds with biological molecules, and participating in electron transfer reactions. The specific pathways involved depend on the context in which the compound is used, such as in a biological system or a chemical reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E,2’E)-N,N’-(1,4-Phenylenebis(methylene))bis(3-(pyridin-4-yl)acrylamide) apart is its combination of the phenylenebis(methylene) core with pyridinyl acrylamide groups. This unique structure provides distinct chemical and physical properties, making it particularly useful in applications that require specific interactions with metal ions and biological molecules .

Properties

IUPAC Name

(E)-3-pyridin-4-yl-N-[[4-[[[(E)-3-pyridin-4-ylprop-2-enoyl]amino]methyl]phenyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c29-23(7-5-19-9-13-25-14-10-19)27-17-21-1-2-22(4-3-21)18-28-24(30)8-6-20-11-15-26-16-12-20/h1-16H,17-18H2,(H,27,29)(H,28,30)/b7-5+,8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWPIWPPXZNIAY-KQQUZDAGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C=CC2=CC=NC=C2)CNC(=O)C=CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CNC(=O)/C=C/C2=CC=NC=C2)CNC(=O)/C=C/C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.